molecular formula C27H22Cl2N2O2 B11292795 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11292795
M. Wt: 477.4 g/mol
InChI Key: BQNPOLCBZCCWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.

    Introduction of chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final assembly: The final step involves coupling the intermediate products to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic rings.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the brain, modulating their activity and leading to therapeutic effects.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses to external stimuli.

Comparison with Similar Compounds

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can be compared with other similar compounds, such as:

    Diazepines: Compounds with a similar diazepine core but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

    Hydroxy Derivatives: Compounds with hydroxyl groups in different positions or with different core structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22Cl2N2O2

Molecular Weight

477.4 g/mol

IUPAC Name

5-acetyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22Cl2N2O2/c1-16(32)31-24-8-3-2-7-22(24)30-23-14-19(17-9-11-20(28)12-10-17)15-25(33)26(23)27(31)18-5-4-6-21(29)13-18/h2-13,19,27,30H,14-15H2,1H3

InChI Key

BQNPOLCBZCCWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.